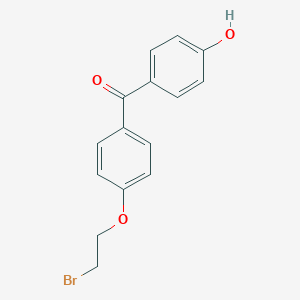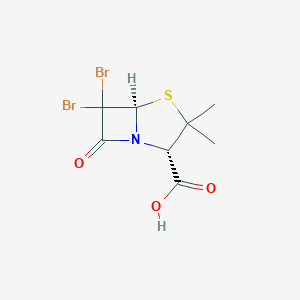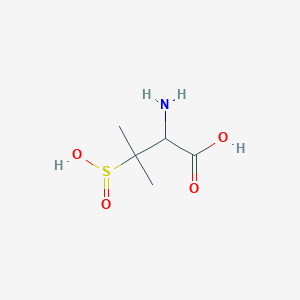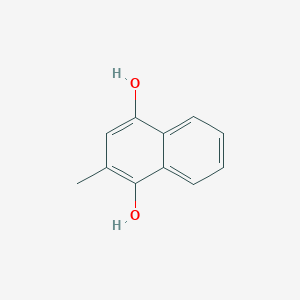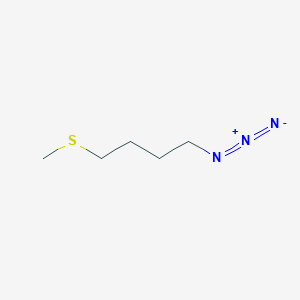
1-Azido-4-methylsulfanylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-4-methylsulfanylbutane, also known as 4-(Methylthio)butyl azide, is a compound used in the preparation of sulforaphane and related isothiocyanates . It has a molecular weight of 145.23 and a molecular formula of C5H11N3S . The compound appears as a light yellow oil .
Molecular Structure Analysis
The molecular structure of this compound includes an azido group (N3) and a methylsulfanyl group (CH3S) attached to a butane backbone . The canonical SMILES representation of the molecule is CSCCCCN=[N+]=[N-] .Chemical Reactions Analysis
Organic azides, such as this compound, are known for their reactivity and versatility in chemical reactions . They can participate in various reactions, including intermolecular or intramolecular reactions, under thermal, catalyzed, or noncatalyzed conditions . These reactions can lead to the preparation of basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .Physical and Chemical Properties Analysis
This compound is soluble in chloroform, dichloromethane, and ethyl acetate . It has a covalently-bonded unit count of 1, a heavy atom count of 9, a hydrogen bond acceptor count of 3, and a rotatable bond count of 5 . Its topological polar surface area is 39.7Ų .Mechanism of Action
The mechanism of action of organic azides involves the reactivity of the azido group. The azido group is a highly energetic functional group. The N3 bond can be easily polarized, which consequently results in strong exothermic dissociation reactions under the release of molecular nitrogen and reactive nitrene groups .
Safety and Hazards
Organic and inorganic azides, including 1-Azido-4-methylsulfanylbutane, pose a high explosion hazard when exposed to heat . They often exhibit explosive properties and can react violently with certain substances . They are also very acutely toxic and may be fatal if inhaled, absorbed through the skin, or swallowed .
Future Directions
Organic azides are becoming increasingly important in chemistry and material sciences due to their exceptional reactivity . They are being used in the synthesis of various heterocyclic compounds and have found applications in the development of highly energetic materials and in polymer crosslinking . Future research will likely continue to explore the diverse applications of organic azides in various fields .
Properties
CAS No. |
57775-01-6 |
|---|---|
Molecular Formula |
C5H12N3S+ |
Molecular Weight |
146.24 g/mol |
IUPAC Name |
imino(4-methylsulfanylbutylimino)azanium |
InChI |
InChI=1S/C5H12N3S/c1-9-5-3-2-4-7-8-6/h6H,2-5H2,1H3/q+1 |
InChI Key |
GXRDUWQMHJIPGP-UHFFFAOYSA-N |
SMILES |
CSCCCCN=[N+]=[N-] |
Canonical SMILES |
CSCCCCN=[N+]=N |
Synonyms |
1-Azido-4-(methylthio)-butane; NSC 378222 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


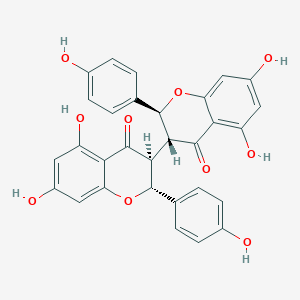

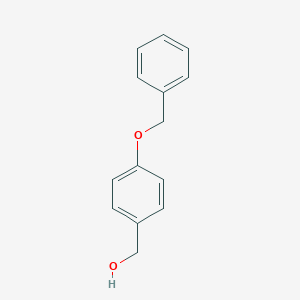
![3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride](/img/structure/B113429.png)


